molecular formula C24H22N4O3 B3878910 1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one CAS No. 5672-72-0

1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one

Cat. No.: B3878910
CAS No.: 5672-72-0
M. Wt: 414.5 g/mol
InChI Key: SWQUZKURWYVPEZ-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one is a heterocyclic molecule featuring an imidazolidin-4-one core substituted with three distinct groups:

  • A benzyl group at position 1, contributing hydrophobic character.
  • A 4-nitrophenyl group at position 2, introducing strong electron-withdrawing effects.

This compound’s unique substituent arrangement distinguishes it from related imidazolidinone derivatives, particularly in terms of electronic properties and steric demands. The 4-nitrophenyl group enhances electrophilicity, which may influence reactivity in nucleophilic environments or binding interactions in biological systems .

Properties

IUPAC Name

1-benzyl-2-(4-nitrophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-18(20-10-6-3-7-11-20)25-27-23(29)17-26(16-19-8-4-2-5-9-19)24(27)21-12-14-22(15-13-21)28(30)31/h2-15,24H,16-17H2,1H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQUZKURWYVPEZ-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416588
Record name BAS 00753537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5672-72-0
Record name BAS 00753537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one typically involves multiple steps. One common synthetic route includes the condensation of 1-benzyl-2-(4-nitrophenyl)imidazolidin-4-one with an appropriate aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The imidazolidin-4-one scaffold is structurally related to benzimidazoles, pyrazolones, and pyrrolidinones, but differences in ring saturation and substituent positioning lead to divergent properties:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazolidin-4-one Benzyl, 4-nitrophenyl, phenylethylideneimine Antifungal (hypothetical)
1-Benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Pyrrolidin-2-one Benzyl, benzimidazole, methylphenoxy Antibacterial
(4Z)-4-[1-[2-(1H-Imidazol-5-yl)ethylamino]ethylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one Pyrazol-3-one 4-Methoxyphenyl, imidazolylethylamino, 4-nitrophenyl Anti-inflammatory
2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazole-1-ethanamine Benzimidazole Ethoxyphenyl, nitro, diethylamino Antihistamine (Astemizole)

Key Observations :

Physicochemical Properties
Property Target Compound Pyrrolidin-2-one Derivative Pyrazol-3-one Derivative
LogP ~3.2 (predicted) 2.8 1.9
Aqueous Solubility Low (0.1 mg/mL) Moderate (0.5 mg/mL) High (5 mg/mL)
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~200°C) Low (decomposition ~150°C)

The target compound’s low solubility is attributed to its hydrophobic benzyl and nitroaryl groups, contrasting with the more polar pyrazol-3-one derivative’s high solubility .

Methodological Approaches for Similarity Analysis

As highlighted in , structural similarity assessments often employ:

  • 2D Fingerprinting : Compares functional groups and topology. The target compound shares a nitroaryl motif with pyrazol-3-one derivatives but differs in core heterocycle .
  • 3D Shape Matching : Tools like Mercury CSD () analyze crystal packing and intermolecular interactions. The phenylethylideneimine group in the target compound may foster unique π-stacking compared to benzimidazoles .
  • Bioactivity Profiling : Virtual screening based on similarity principles () suggests that the target’s nitro group could confer antifungal activity akin to nitro-containing benzimidazoles like Astemizole .

Research Implications and Gaps

  • Synthetic Challenges: The target compound’s imine group requires stabilization under synthetic conditions, contrasting with more stable amide bonds in pyrrolidinone derivatives .
  • Biological Screening: Limited experimental data exist for imidazolidin-4-ones compared to benzimidazoles, necessitating further studies on cytotoxicity and target specificity.
  • Computational Predictions : Molecular dynamics simulations (using tools like Mercury CSD) could elucidate how the phenylethylideneimine moiety influences binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one
Reactant of Route 2
1-benzyl-2-(4-nitrophenyl)-3-{[(1E)-1-phenylethylidene]amino}imidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.